molecular formula C6H12ClNO3 B6266830 (3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride CAS No. 1820575-53-8

(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride

Cat. No.: B6266830
CAS No.: 1820575-53-8
M. Wt: 181.62 g/mol
InChI Key: MXADEJLMYVKMKS-UYXJWNHNSA-N
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Description

(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride is a chiral compound that belongs to the morpholine family. Morpholines are heterocyclic organic compounds containing both nitrogen and oxygen atoms in a six-membered ring. This particular compound is notable for its stereochemistry, which can influence its reactivity and interactions in various chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of 1,2-amino alcohols with α-haloacid chlorides under basic conditions . This reaction proceeds through a sequence of coupling, cyclization, and reduction steps to yield the desired morpholine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of chiral catalysts or auxiliaries can ensure the production of the desired enantiomer with high stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific enzymes or receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in its interactions with molecular targets, affecting binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the carboxylic acid group.

    N-methylmorpholine: Similar structure but lacks the carboxylic acid group.

    6-methylmorpholine-3-carboxylic acid: The free acid form without the hydrochloride salt.

Uniqueness

(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both a carboxylic acid group and a hydrochloride salt. This combination of features can influence its solubility, reactivity, and interactions in various chemical and biological systems .

Properties

CAS No.

1820575-53-8

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

(3R,6S)-6-methylmorpholine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c1-4-2-7-5(3-10-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m0./s1

InChI Key

MXADEJLMYVKMKS-UYXJWNHNSA-N

Isomeric SMILES

C[C@H]1CN[C@H](CO1)C(=O)O.Cl

Canonical SMILES

CC1CNC(CO1)C(=O)O.Cl

Purity

95

Origin of Product

United States

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